molecular formula C9H16F3N B13574324 1-(3-(Trifluoromethyl)cyclohexyl)ethan-1-amine

1-(3-(Trifluoromethyl)cyclohexyl)ethan-1-amine

Cat. No.: B13574324
M. Wt: 195.23 g/mol
InChI Key: GGZLKQDDLJEUGA-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)cyclohexyl)ethan-1-amine is a chemical compound with the molecular formula C9H16F3N It is characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to an ethanamine moiety

Preparation Methods

The synthesis of 1-(3-(Trifluoromethyl)cyclohexyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive or easy-to-handle materials. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-(3-(Trifluoromethyl)cyclohexyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with different substituents. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.

Scientific Research Applications

1-(3-(Trifluoromethyl)cyclohexyl)ethan-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)cyclohexyl)ethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its binding affinity to specific receptors or enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(3-(Trifluoromethyl)cyclohexyl)ethan-1-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H16F3N

Molecular Weight

195.23 g/mol

IUPAC Name

1-[3-(trifluoromethyl)cyclohexyl]ethanamine

InChI

InChI=1S/C9H16F3N/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h6-8H,2-5,13H2,1H3

InChI Key

GGZLKQDDLJEUGA-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC(C1)C(F)(F)F)N

Origin of Product

United States

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